
Boc-Ser(tBu)-Pro-OH
Overview
Description
Boc-Ser(tBu)-Pro-OH is a protected dipeptide derivative widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the α-amino group of serine, while the tert-butyl (tBu) group shields the hydroxyl side chain of serine. This dual protection ensures stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) . The compound is particularly valued for its role in forming isoacyl linkages and enabling post-synthetic modifications, such as periodate oxidation to generate glyoxylyl groups for ligation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(tBu)-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-Ser(tBu)-OH, to a resin. The Boc group is then removed using trifluoroacetic acid (TFA), exposing the amino group for coupling with the next amino acid, L-proline. The coupling reaction is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the coupling, the peptide is cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the serine residue. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reduction reactions are less common but can occur under specific conditions using agents like lithium aluminum hydride.
Substitution: The Boc and tBu protecting groups can be selectively removed under acidic conditions, such as treatment with TFA, to expose the functional groups for further reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid, dichloromethane.
Major Products Formed:
Oxidation: Oxidized serine derivatives.
Reduction: Reduced serine derivatives.
Substitution: Deprotected serine and proline residues.
Scientific Research Applications
Boc-Ser(tBu)-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex peptides and proteins. In biology, it is used to study protein-protein interactions and enzyme mechanisms. In medicine, it is employed in the development of peptide-based drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Boc-Ser(tBu)-Pro-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during the synthesis process. Upon removal of these protecting groups, the functional groups are exposed, allowing for further peptide elongation or modification .
Comparison with Similar Compounds
Boc-Protected Amino Acids with Different Side Chains
Boc-Tyr(tBu)-OH
- Structure: Similar to Boc-Ser(tBu)-Pro-OH, Boc-Tyr(tBu)-OH features Boc and tBu protection but on tyrosine instead of serine. The tBu group here protects the phenolic hydroxyl of tyrosine.
- Applications : Used in tyrosine phosphorylation studies and peptide synthesis requiring aromatic side-chain stability. Unlike this compound, it is less commonly employed in glyoxylyl group generation .
- Safety : Shares similar hazards (acute toxicity, skin/eye irritation) due to Boc/tBu groups .
Boc-N-Me-Ser(tBu)-OH
- Applications : Useful for synthesizing peptides with restricted backbone flexibility. The methyl group reduces nucleophilicity, minimizing side reactions during coupling .
Fmoc-Protected Analogues
Fmoc-Ser(tBu)-Pro-OH
- Structure : Replaces Boc with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (cleaved by piperidine).
- Applications : Preferred in Fmoc-based SPPS for orthogonal deprotection strategies. Unlike this compound, it is compatible with acid-sensitive resins .
- Synthesis Efficiency : Fmoc deprotection is milder but requires anhydrous conditions, whereas Boc removal demands strong acids like TFA .
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH
- Structure : A complex dipeptide with pseudoproline (Psi(Me,Me)pro) to reduce aggregation during synthesis.
- Applications : Enhances solubility in SPPS, addressing a limitation of this compound in hydrophobic sequences .
Enantiomeric and Modified Variants
Boc-D-Ser(tBu)-OH
- Structure : D-enantiomer of Boc-Ser(tBu)-OH.
- Applications : Used to study chiral effects in peptide bioactivity. The D-configuration alters protease resistance and receptor binding compared to the L-form .
Boc-Ser(tBu)-OH DCHA Salt
- Structure : Cyclohexylamine (DCHA) salt form of Boc-Ser(tBu)-OH.
- Applications : Improves solubility in organic solvents (e.g., DMF, DCM), enhancing coupling efficiency in SPPS .
Stability and Reactivity
- This compound : Stable under basic conditions but susceptible to TFA. The tBu group provides steric hindrance, reducing side reactions during coupling .
- Fmoc-Ser(tBu)-Pro-OH : Less stable to acids but resistant to nucleophiles, making it ideal for iterative SPPS .
- Boc-N-Me-Ser(tBu)-OH : Reduced reactivity due to N-methylation, requiring stronger coupling agents (e.g., PyBOP) .
Biological Activity
Boc-Ser(tBu)-Pro-OH, a derivative of serine and proline, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological effects, particularly focusing on its antimicrobial, anticancer, and immunomodulatory properties.
Structural Characteristics
This compound is characterized by the presence of a tert-butyl (tBu) protecting group on the serine residue and a Boc (tert-butoxycarbonyl) group that enhances its stability during synthesis. Its molecular formula is with a molecular weight of approximately 358.39 g/mol .
Synthesis Methods
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc chemistry. The following steps outline the general procedure:
- Activation of Amino Acids : The amino acids are activated using coupling reagents such as HBTU or DIC.
- Coupling : The activated amino acids are coupled to a resin-bound peptide chain.
- Deprotection : The Boc and tBu groups are removed under acidic conditions to yield the final product.
Antimicrobial Activity
This compound has exhibited significant antimicrobial properties against various pathogenic bacteria. A study evaluated its effectiveness using the minimum inhibitory concentration (MIC) method, revealing that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated:
Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
E. coli | 50 | 100 |
S. aureus | 25 | 50 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Recent research has highlighted the potential anticancer effects of this compound. It was tested against several cancer cell lines, including breast and colon cancer cells. Key findings include:
- Cell Viability Reduction : Treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Mechanism of Action : The compound induced apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation.
The following table summarizes the effects on cell viability:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 10 |
HT-29 (Colon) | 15 |
These results indicate that this compound may serve as an effective agent in cancer therapy .
Immunomodulatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an immunomodulator. Studies have indicated that it can enhance the production of cytokines such as IL-6 and TNF-alpha in immune cells, suggesting a potential role in modulating immune responses.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound significantly reduced infection rates compared to conventional antibiotics.
- Case Study on Cancer Treatment : In vitro studies conducted on breast cancer cell lines showed that combining this compound with standard chemotherapy agents enhanced overall cytotoxicity, suggesting a synergistic effect.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing Boc-Ser(tBu)-Pro-OH, and how can they be methodologically addressed?
- Answer : The synthesis of this compound requires careful management of protecting groups (Boc for the amine, tBu for the serine hydroxyl). Challenges include steric hindrance during coupling and potential racemization. To mitigate these:
- Use N-hydroxysuccinimide (NHS) or N,N'-diisopropylcarbodiimide (DIC) as coupling agents to improve efficiency .
- Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts .
- Optimize solvent systems (e.g., DMF/DCM mixtures) to balance solubility and reactivity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer : A multi-technique approach ensures accuracy:
- NMR spectroscopy : Confirm regiochemistry (e.g., δ 1.4 ppm for tBu protons) and Boc group integrity .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 385.4) .
- HPLC : Assess purity (>95% recommended for peptide synthesis) using C18 columns with 0.1% TFA in acetonitrile/water gradients .
Q. How can researchers design experiments to test this compound’s stability under varying pH conditions?
- Answer :
- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C.
- Use LC-MS to track degradation products (e.g., deprotection of Boc or tBu groups).
- Apply kinetic modeling (zero/first-order) to determine degradation rates. Reference stability data for analogous compounds (e.g., Boc-Ser(tBu)-OH) .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data for this compound derivatives?
- Answer : Contradictions often arise from conformational isomerism or solvent effects. Strategies include:
- Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
- Replicate synthesis and analysis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .
Q. What experimental frameworks are suitable for studying this compound’s role in solid-phase peptide synthesis (SPPS) mechanisms?
- Answer :
- Kinetic studies : Use stopped-flow FTIR to monitor real-time coupling efficiency .
- Isotopic labeling : Incorporate ¹³C-labeled Pro to track stereochemical outcomes via NMR .
- Molecular dynamics (MD) simulations : Model interactions between the compound and resin-bound peptides (e.g., Wang resin) to optimize coupling protocols .
Q. How can computational methods predict this compound’s compatibility with non-standard amino acids in peptide design?
- Answer :
- Apply density functional theory (DFT) to calculate steric/electronic profiles of the compound and target residues .
- Use docking software (e.g., AutoDock Vina) to simulate interactions with enzyme active sites (e.g., proteases in ligation assays) .
- Validate predictions with SPR (surface plasmon resonance) to measure binding affinities .
Q. Methodological Best Practices
Q. What strategies minimize side reactions when using this compound in orthogonal protection schemes?
- Answer :
- Prioritize acid-labile Boc and tBu groups with base-stable alternatives (e.g., Fmoc for amines).
- Use scavengers (e.g., triisopropylsilane) during deprotection to prevent carbocation rearrangements .
- Document side reactions in a reaction database (e.g., Reaxys) to refine future protocols .
Q. How can researchers assess the impact of this compound’s tert-butyl group on peptide tertiary structure?
- Answer :
- Perform circular dichroism (CD) spectroscopy to analyze helical or β-sheet propensity in model peptides .
- Compare thermal denaturation profiles (via DSC) with peptides lacking the tBu group .
- Use MD simulations to model steric effects on folding kinetics .
Q. Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for analyzing variability in this compound coupling yields?
- Answer :
- Apply ANOVA to compare yields across solvent systems, temperatures, and catalysts .
- Use multivariate regression to identify dominant factors (e.g., solvent polarity, steric bulk) .
- Publish raw datasets (e.g., in Zenodo) with metadata on instrument calibration and batch variations .
Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound?
- Answer :
- Re-examine force field parameters in MD simulations (e.g., AMBER vs. CHARMM) .
- Validate computational models with experimental data (e.g., X-ray crystallography of peptide intermediates) .
- Report negative results in supplementary materials to guide future studies .
Q. Ethical and Reporting Standards
Q. What ethical considerations apply to studies involving this compound?
- Answer :
- Disclose synthetic protocols fully to enable replication (per the FINER criteria: Feasible, Novel, Ethical, Relevant) .
- Adhere to Green Chemistry principles (e.g., solvent recycling, waste minimization) .
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data transparency .
Properties
IUPAC Name |
(2S)-1-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKLTVHOEKAAQH-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628733 | |
Record name | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141106-60-7 | |
Record name | N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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